4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate
Description
Properties
CAS No. |
62243-11-2 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(4-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H12N2O3/c1-5-4-11-8-6(5)12-7(10)9(2)3/h5H,4H2,1-3H3 |
InChI Key |
KEPQWDQADVCJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CON=C1OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate typically involves two main stages:
Formation of the Oxazoline Ring
The oxazoline ring is commonly synthesized by cyclization of amino alcohol precursors or by ring closure reactions involving appropriate functional groups.
- A typical precursor is 2-amino-2-methyl-1-propanol , which undergoes cyclization with suitable reagents to form the 4,5-dihydro-1,2-oxazole ring system.
- Microwave-assisted synthesis has been reported to improve reaction efficiency and yield, using reagents such as benzotriazole derivatives in chloroform under controlled temperature and pressure conditions.
Carbamate Formation
The carbamate group is introduced by reaction of the oxazoline intermediate with dimethylamine or its derivatives, often in the presence of a condensing agent.
- Condensing agents used include phosgene, carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide), or chloroformates (e.g., methyl chloroformate).
- The reaction is typically carried out under inert atmosphere (argon or nitrogen) to prevent side reactions.
- The carbamate formation involves nucleophilic attack of dimethylamine on an activated carbonyl intermediate derived from the oxazoline precursor.
Representative Reaction Conditions and Yields
Detailed Research Findings
- The microwave-assisted synthesis of the oxazoline ring significantly reduces reaction time and improves yield compared to conventional heating.
- Carbamate formation is sensitive to moisture and requires dry conditions and inert atmosphere to avoid hydrolysis of reactive intermediates.
- Use of carbodiimide coupling agents such as DCC or EDC is preferred for efficient carbamate bond formation, minimizing side products.
- The reaction pH is critical during work-up; typically, the reaction mixture is acidified to precipitate the product, followed by basification to purify the carbamate derivative.
- Alternative condensing agents such as phosgene or chloroformates can be used but require stringent safety precautions due to toxicity.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Oxazoline ring synthesis | Cyclization of amino alcohols under microwave irradiation or conventional heating | High yield, short reaction time | Requires specialized equipment for microwave synthesis |
| Carbamate formation | Reaction with dimethylamine using carbodiimides or chloroformates under inert atmosphere | Efficient coupling, good selectivity | Sensitive to moisture, requires inert atmosphere |
| Work-up and purification | Acid-base adjustment to precipitate and purify the product | Straightforward isolation | pH control critical for yield and purity |
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbamate Group
The dimethylcarbamate moiety undergoes nucleophilic displacement reactions under basic or acidic conditions. Key findings include:
The carbamate’s nitrogen acts as a leaving group, with reactivity enhanced by the electron-withdrawing oxazole ring. Steric hindrance from the dimethyl groups slows substitution compared to simpler carbamates .
Ring-Opening Reactions of the Oxazole Moiety
The dihydrooxazole ring undergoes ring-opening under hydrolytic or reductive conditions:
Acid-Catalyzed Hydrolysis
In 1M HCl at 80°C, the oxazole ring opens to form a β-amino alcohol derivative:
This proceeds via protonation at the oxazole oxygen, followed by nucleophilic water attack .
Reductive Ring Opening
Using NaBH₄ in ethanol:
Yields a 58% mixture of diastereomeric aminodiols due to asymmetric reduction at the C4 methyl group .
Oxidation and Functionalization
The methyl group at C4 undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C | 4-Carboxy derivative | 83% |
| CrO₃ | AcOH, 60°C | 4-Keto derivative | 67% |
The carbamate group remains intact under these conditions, demonstrating its stability toward strong oxidizers .
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming bicyclic adducts:
| Dipole | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Acetonitrile oxide | Toluene, 110°C | Bicyclic isoxazoline | 89 |
This reaction proceeds with high regioselectivity (95:5) due to electron density modulation by the carbamate group .
Rotamer-Specific Reactivity
The carbamate’s syn/anti rotamer equilibrium (studied via ¹H NMR) influences reaction outcomes:
-
Hydrogen Bonding Effects : In polar solvents (DMSO), the syn rotamer dominates (72% population), enhancing nucleophilic substitution rates by 3.2× compared to the anti form .
-
Catalytic Perturbation : Addition of 2,6-bis(octylamido)pyridine shifts the equilibrium to 89% syn, enabling selective functionalization at the carbamate nitrogen .
Biological Activity Modulation Through Derivatization
Reaction with organometallic reagents produces bioactive analogs:
| Reagent | Product | IC₅₀ (μM) vs Acetylcholinesterase |
|---|---|---|
| Grignard (CH₃MgBr) | N-Alkylated derivative | 0.14 |
| PhLi | Aryl-substituted analog | 0.09 |
These derivatives show enhanced enzyme inhibition compared to the parent compound (IC₅₀ = 1.2 μM) .
Stability Under Thermal and Photolytic Conditions
Accelerated stability studies reveal:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 60°C, dry air | Oxazole ring aromatization | 48 hr |
| UV light (254 nm) | Carbamate cleavage | 15 min |
Degradation products were characterized via LC-MS, showing major pathways involve ring modification rather than full decomposition .
This compound’s reactivity profile enables precise structural modifications for applications in medicinal chemistry and agrochemical development. Future research should explore enantioselective synthesis routes and computational modeling of transition states to optimize reaction selectivity.
Scientific Research Applications
Agricultural Applications
Insecticidal and Herbicidal Properties
The compound has demonstrated notable biological activities that make it suitable for pest management. Its dimethylcarbamate moiety is known for efficacy against various pests, suggesting its potential as an insecticide and herbicide.
| Application | Target Organism | Efficacy |
|---|---|---|
| Insecticide | Aphids | High |
| Herbicide | Weeds | Moderate |
Case Study: Efficacy Against Pests
In a controlled study, 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate was applied to crops infested with aphids. The results indicated a significant reduction in pest populations within 48 hours of application, showcasing its potential as an effective agricultural chemical.
Medicinal Applications
Pharmaceutical Potential
The compound's unique structure allows it to interact with various biological targets, indicating potential uses in pharmaceutical formulations. Its safety profile and biological activity warrant further investigation for therapeutic applications.
| Application Area | Potential Use | Research Status |
|---|---|---|
| Antimicrobial | Bacterial infections | Preliminary studies |
| Antifungal | Fungal infections | Ongoing research |
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal highlighted the antimicrobial properties of this compound against common bacterial strains. The compound exhibited inhibitory effects at concentrations lower than those required for conventional antibiotics, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Research Findings and Implications
- Position-Specific Substitution : Modifications at the 5-position of the dihydroisoxazole ring (e.g., tert-butyl, chlorophenyl) are critical for optimizing biological activity. The target compound’s 4-methyl group may limit steric hindrance, facilitating interactions with enzymatic targets .
- Carbamate vs. Amide Linkages : Compound 13’s benzamide-alkynylpurine chain enhances kinase inhibition, whereas the dimethylcarbamate in the target compound may prioritize stability over potency .
- Agrochemical vs. Pharmaceutical Use : Dihydroisoxazole derivatives with sulfonyl or pyrazolyl groups (e.g., Topramezone) are leveraged for herbicidal activity, whereas carbamate-containing analogues often target cholinesterases in pests .
Biological Activity
4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate (CAS No. 62243-11-2) is a chemical compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in various fields.
Molecular Formula : C7H12N2O3
Molecular Weight : 172.18 g/mol
IUPAC Name : (4-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate
Structural Characteristics : The compound features a five-membered oxazole ring and a carbamate functional group, which contribute to its reactivity and biological properties.
Insecticidal and Herbicidal Properties
Research indicates that this compound exhibits significant insecticidal and herbicidal activities. It interferes with the nervous systems of various pests, making it a candidate for use in agrochemicals. The mechanism involves the disruption of neurotransmitter function, leading to paralysis and death in target organisms.
Pharmacological Applications
The compound has shown promise in pharmacological applications, particularly as an anti-inflammatory agent. Studies suggest that it may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation and associated pain. Additionally, it has been investigated for potential therapeutic effects in treating neurological disorders due to its ability to modulate neurotransmitter systems.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes related to inflammation and neurotransmission.
- Neurotransmitter Modulation : It affects the release and uptake of neurotransmitters, which is crucial for its neuropharmacological effects.
Synthesis Methods
Several methods for synthesizing this compound have been reported:
- Cyclization Reactions : Involves the reaction of appropriate precursors under acidic or basic conditions to form the oxazole ring.
- Carbamate Formation : The carbamate moiety is introduced through reaction with dimethylcarbamoyl chloride.
Case Study 1: Insecticide Efficacy
A study evaluated the efficacy of this compound against common agricultural pests. Results indicated a significant reduction in pest populations within 48 hours of application, demonstrating its potential as an effective insecticide.
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory properties of the compound using human cell lines. The results showed a dose-dependent reduction in pro-inflammatory cytokine production, confirming its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl-4,5-dihydroisoxazolyl dimethylcarbamate | C7H12N2O3 | Similar structure but different methyl substitution |
| Carbamic acid dimethyl ester (isoxazole derivative) | C6H10N2O3 | Contains isoxazole instead of oxazole |
| 3-(4-methylisoxazolyl)pyridine | C8H10N2O | Incorporates a pyridine ring |
The unique structural arrangement of this compound confers distinct biological properties compared to similar compounds. Its dual functionality as both an insecticide and a potential therapeutic agent highlights its significance in ongoing research.
Q & A
Q. How do regulatory guidelines influence the design of preclinical studies for pesticide applications?
- Methodological Answer : Adhere to OECD Test Guidelines 423 (acute oral toxicity) and 453 (carcinogenicity). Include dose-ranging studies (0.1–100 mg/kg) in rodents, with endpoints aligned with EPA FIFRA requirements. Ensure metabolite profiling complies with EPA 835.4440 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
